2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethanamine
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Overview
Description
2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethan-1-amine is a heterocyclic compound featuring a pyrazole ring substituted with a chlorine atom at the 4-position and a methyl group at the 3-position The ethanamine side chain is attached to the nitrogen atom of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethan-1-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-3-methyl-1H-pyrazole with an appropriate amine source under controlled conditions.
Substitution reactions: The chlorine atom at the 4-position can be introduced through halogenation reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the ethanamine side chain: This step involves the reaction of the pyrazole derivative with an ethylamine source, often under basic conditions to facilitate nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
Major Products
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-methyl-1H-pyrazole: Lacks the ethanamine side chain but shares the pyrazole core structure.
2-(4-chloro-1H-pyrazol-1-yl)ethan-1-amine: Similar structure but without the methyl group at the 3-position.
3-methyl-1H-pyrazole: Lacks both the chlorine atom and the ethanamine side chain.
Uniqueness
2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethan-1-amine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chlorine atom and the ethanamine side chain enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C6H10ClN3 |
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Molecular Weight |
159.62 g/mol |
IUPAC Name |
2-(4-chloro-3-methylpyrazol-1-yl)ethanamine |
InChI |
InChI=1S/C6H10ClN3/c1-5-6(7)4-10(9-5)3-2-8/h4H,2-3,8H2,1H3 |
InChI Key |
WPGUWNNXWVVRDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Cl)CCN |
Origin of Product |
United States |
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